4H,5H-[1,2,4]Triazolo[4,3-A]quinazolin-5-one

Medicinal Chemistry Scaffold Selection Drug Design

4H,5H-[1,2,4]Triazolo[4,3-A]quinazolin-5-one is the unsubstituted parent heterocycle of the triazoloquinazolinone class, characterized by a fused [1,2,4]triazole and quinazolinone ring system (C9H6N4O, MW 186.17 g/mol). Its structure provides a rigid, planar scaffold with a computed XLogP3-AA of 0.3 and a topological polar surface area (TPSA) of 59.8 Ų.

Molecular Formula C9H6N4O
Molecular Weight 186.17 g/mol
CAS No. 92221-89-1
Cat. No. B1449624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H,5H-[1,2,4]Triazolo[4,3-A]quinazolin-5-one
CAS92221-89-1
Molecular FormulaC9H6N4O
Molecular Weight186.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)NC3=NN=CN23
InChIInChI=1S/C9H6N4O/c14-8-6-3-1-2-4-7(6)13-5-10-12-9(13)11-8/h1-5H,(H,11,12,14)
InChIKeyLTJCKJVQPRZVDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4H,5H-[1,2,4]Triazolo[4,3-A]quinazolin-5-one (CAS 92221-89-1) – Chemical Identity and Core Scaffold Overview for Research Procurement


4H,5H-[1,2,4]Triazolo[4,3-A]quinazolin-5-one is the unsubstituted parent heterocycle of the triazoloquinazolinone class, characterized by a fused [1,2,4]triazole and quinazolinone ring system (C9H6N4O, MW 186.17 g/mol) [1]. Its structure provides a rigid, planar scaffold with a computed XLogP3-AA of 0.3 and a topological polar surface area (TPSA) of 59.8 Ų [1]. The compound is commercially available as a research building block (typical purity ≥95%) for the synthesis of diversified derivative libraries targeting a range of biological activities . Its primary value in procurement lies in its role as a synthetic intermediate, not as an end-use bioactive molecule, a distinction critical for understanding its selection over pre-substituted analogs.

Why Generic Substitution is Inadvisable for 4H,5H-[1,2,4]Triazolo[4,3-A]quinazolin-5-one (92221-89-1) in Research and Development


Substitution of 4H,5H-[1,2,4]triazolo[4,3-A]quinazolin-5-one with a seemingly similar fused quinazolinone or pre-functionalized triazoloquinazolinone carries a high risk of introducing undesired biological activity or steric hindrance that can invalidate structure-activity relationship (SAR) studies. A primary antimicrobial screening of 169 novel derivatives demonstrated that the unsubstituted parent scaffold exhibits no inherent antimicrobial activity, with growth inhibition only emerging upon introduction of specific amide-containing side chains [1]. Therefore, procurement of the clean parent scaffold is mandatory when the synthetic route requires an unadorned core for late-stage diversification or when a biologically silent control is needed. The quantitative evidence below demonstrates why in-class analogs cannot be simply interchanged.

Quantitative Evidence for Differentiating 4H,5H-[1,2,4]Triazolo[4,3-A]quinazolin-5-one (92221-89-1) from Its Closest Analogs


Physicochemical Property Comparison: Target Compound vs. Imidazoquinazolinone Scaffold

When selecting a core scaffold for fragment-based drug design, the target compound offers a distinct polarity profile compared to the closely related imidazoquinazolinone analog. 4H,5H-[1,2,4]Triazolo[4,3-A]quinazolin-5-one has a computed LogP of 0.3 and a TPSA of 59.8 Ų [1]. In contrast, the direct imidazoquinazolinone analog (4H-imidazo[4,3-a]quinazolin-5-one) is predicted to have a higher LogP (approximately 0.9) due to the weaker hydrogen-bonding capacity of the imidazole ring, making the triazolo scaffold significantly more polar and potentially enhancing aqueous solubility [2]. This difference can influence fragment library positioning and target binding.

Medicinal Chemistry Scaffold Selection Drug Design

Lack of Intrinsic Antimicrobial Activity: Evidence for Utility as an Inactive Control Scaffold

In a comprehensive primary antimicrobial screening of 169 novel [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one derivatives, compounds lacking any amide group, including the unsubstituted parent scaffold, showed no detectable antimicrobial activity against a panel of five bacteria and two fungi [1]. In contrast, specific amide-containing derivatives (compounds 5{1}, 7{1}, 7{2}, 7{3}) achieved >80% inhibition of Acinetobacter baumannii growth, and compound 7{4} achieved >80% inhibition of Cryptococcus neoformans at a test concentration of 32 µg/mL (70-80 µM) [1]. This demonstrates that the parent scaffold is biologically inert in this assay context, making it a validated negative control for antimicrobial target identification.

Antimicrobial Screening SAR Scaffold Validation

Commercial Availability and Purity for Reproducible Derivatization Chemistry

For synthetic chemists, the availability of 4H,5H-[1,2,4]triazolo[4,3-A]quinazolin-5-one at a defined purity is critical for reaction reproducibility. The target compound is available from multiple vendors at a confirmed minimum purity of 95% . In contrast, closely related unsubstituted analogs such as 4H-imidazo[4,3-a]quinazolin-5-one are not commercially available as a standard catalog item, requiring custom synthesis and introducing batch-to-batch variability that can confound SAR studies. This established supply chain makes the triazolo scaffold the preferred choice for early-stage hit-to-lead derivatization programs.

Synthetic Chemistry Building Blocks Reproducibility

PDE4 Inhibitor Intermediate: Patent Disclosed Utility of the Triazolo Scaffold

The [1,2,4]triazolo[4,3-a]quinazolin-5-one scaffold is explicitly claimed as a key intermediate in the synthesis of phosphodiesterase 4 (PDE4) inhibitors designed for respiratory disease treatment [1]. This patent defines a clear industrial application that differentiates the scaffold from other fused quinazolinone systems. While direct comparative IC50 data for the unsubstituted scaffold versus final PDE4 inhibitors are not disclosed, the patent's emphasis on this specific core structure demonstrates its established role in a commercially relevant therapeutic area, unlike imidazoquinazolinone or pyrimidoquinazolinone cores which are not claimed in the same context.

Phosphodiesterase Inhibitors Patent Information Chemical Intermediates

Key Research and Industrial Application Scenarios for 4H,5H-[1,2,4]Triazolo[4,3-A]quinazolin-5-one (92221-89-1)


Negative Control in Antimicrobial Fragment-Based Drug Discovery

Because the unsubstituted scaffold lacks intrinsic antimicrobial activity against a panel of clinically relevant pathogens [1], it serves as an ideal negative control in whole-cell phenotypic screening. Procurement of this compound allows discovery teams to establish a baseline activity floor, ensuring that any inhibition observed for newly synthesized derivatives is attributable solely to the appended substituents. This directly leverages the >80% inhibition differential documented between the parent and active derivatives in the primary screening study [1].

Core Scaffold for PDE4 Inhibitor Lead Optimization

The scaffold is the foundational element of a patent-disclosed series of PDE4 inhibitors with potential applications in respiratory and inflammatory diseases [2]. Procuring the unsubstituted core enables medicinal chemistry teams to perform late-stage diversification strategies, building upon an established intellectual property position without the confounding effects of pre-installed substituents.

Polar Fragment for Solubility-Focused Library Synthesis

With a computed XLogP3-AA of 0.3 and a TPSA of 59.8 Ų [3], this scaffold is significantly more polar than its imidazole analog. This property profile makes it a preferred starting point for constructing fragment libraries intended to probe targets with stringent solubility requirements or polar binding pockets, differentiating it from more lipophilic quinazolinone cores.

Reliable Substrate for Structure-Activity Relationship (SAR) Studies

The scaffold's commercial availability at ≥95% purity from multiple suppliers ensures batch-to-batch consistency in SAR campaigns. Unlike custom-synthesized analogs that may suffer from impurity-derived artifacts, the established supply chain for this compound supports robust, reproducible SAR conclusions across different laboratories and timepoints.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4H,5H-[1,2,4]Triazolo[4,3-A]quinazolin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.